molecular formula C20H16O2 B11834668 3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one CAS No. 7499-62-9

3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one

Katalognummer: B11834668
CAS-Nummer: 7499-62-9
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: IRFSCOBQNNMNKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the reactions. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7-Dimethyl-3-(phenyl)isobenzofuran-1(3H)-one: Similar structure but with a phenyl group instead of a naphthyl group.

    3,7-Dimethyl-3-(biphenyl-4-yl)isobenzofuran-1(3H)-one: Contains a biphenyl group, offering different electronic properties.

Uniqueness

3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one is unique due to the presence of the naphthyl group, which can influence its electronic properties, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in materials science and pharmaceuticals.

Eigenschaften

CAS-Nummer

7499-62-9

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

3,7-dimethyl-3-naphthalen-1-yl-2-benzofuran-1-one

InChI

InChI=1S/C20H16O2/c1-13-7-5-12-17-18(13)19(21)22-20(17,2)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3

InChI-Schlüssel

IRFSCOBQNNMNKI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(OC2=O)(C)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.